molecular formula C3H5NO B8768717 (Z)-3-Amino-propenal

(Z)-3-Amino-propenal

Cat. No.: B8768717
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Amino-propenal is an organic compound with the chemical formula C3H5NO It is a derivative of acrolein, featuring an amino group attached to the carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Amino-propenal can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, 3-aminoacrolein is often produced using large-scale chemical reactors. The process involves the continuous addition of acrolein and ammonia, with careful monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Amino-propenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted aminoacrolein derivatives.

Scientific Research Applications

(Z)-3-Amino-propenal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including heterocycles and polymers.

    Biology: Studies have explored its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.

    Medicine: Research has investigated its potential as a precursor for pharmaceuticals and its effects on cellular processes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-aminoacrolein involves its reactivity with various biological molecules. It can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the amino group and the carbon-carbon double bond, which facilitate interactions with nucleophiles and electrophiles.

Molecular Targets and Pathways:

    Proteins: (Z)-3-Amino-propenal can modify amino acid residues, affecting protein function and stability.

    DNA: It can form adducts with DNA bases, potentially leading to mutations and other genetic alterations.

    Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

(Z)-3-Amino-propenal can be compared with other similar compounds, such as:

    3-Dimethylaminoacrolein: This compound features a dimethylamino group instead of an amino group, leading to different reactivity and applications.

    β-Aminoacrolein: Another derivative with distinct properties and uses.

    β-Thioaminoacrolein:

Uniqueness: this compound is unique due to its specific reactivity and the presence of the amino group, which allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

IUPAC Name

3-aminoprop-2-enal

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2

InChI Key

UCRYVFBKCBUURB-UHFFFAOYSA-N

Canonical SMILES

C(=CN)C=O

Origin of Product

United States

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